2,4-Dichloro-6-isobutylpyrimidine
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Overview
Description
2,4-Dichloro-6-isobutylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an isobutyl group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-isobutylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride and phosphorus trichloride in the presence of chlorine . This reaction proceeds without the need for a base and results in the formation of 4,6-dichloropyrimidine, which can then be further modified to introduce the isobutyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and hydrochloric acid . The resulting 4,6-dihydroxypyrimidine is then chlorinated using dichloroethane and thionyl chloride to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-isobutylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, such as phenyllithium, which can selectively substitute the chlorine atoms.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield amino-pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2,4-Dichloro-6-isobutylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-isobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
2,4-Dichloro-6-isobutylpyrimidine can be compared to other pyrimidine derivatives, such as:
2,4-Dichloro-6-methylquinoline: This compound has similar chlorine substitutions but differs in the presence of a quinoline ring instead of a pyrimidine ring.
2,4-Dichloro-6-isopropyl-1,3,5-triazine: This triazine derivative has similar chlorine substitutions but contains a triazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10Cl2N2 |
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Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,4-dichloro-6-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3 |
InChI Key |
YYOMOASTWOVWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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